molecular formula C17H18N6 B11505672 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine

2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11505672
M. Wt: 306.4 g/mol
InChI Key: DGVGIPHSHLCOJK-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that features a unique combination of imidazole, phenyl, piperidine, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with formamide can yield the imidazole ring, which is then further functionalized to introduce the phenyl and piperidine groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions can be an efficient way to synthesize this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxide, while substitution on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)-4-phenyl-1,3,5-triazine: Lacks the piperidine ring, which may affect its biological activity.

    4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine: Lacks the imidazole ring, which may influence its chemical reactivity.

Uniqueness

The presence of both imidazole and piperidine rings in 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine makes it unique compared to similar compounds. This combination of functional groups can enhance its versatility in chemical reactions and its potential as a pharmaceutical agent .

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

2-imidazol-1-yl-4-phenyl-6-piperidin-1-yl-1,3,5-triazine

InChI

InChI=1S/C17H18N6/c1-3-7-14(8-4-1)15-19-16(22-10-5-2-6-11-22)21-17(20-15)23-12-9-18-13-23/h1,3-4,7-9,12-13H,2,5-6,10-11H2

InChI Key

DGVGIPHSHLCOJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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